molecular formula C16H12F3N3O2 B12175957 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B12175957
M. Wt: 335.28 g/mol
InChI Key: CZWMRFOIUOSYKS-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a trifluoromethyl group, which enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of 2-methoxybenzoic acid with 2-(trifluoromethyl)-1H-benzimidazole. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Medicine: Investigated for its potential use in treating parasitic infections and as an anti-inflammatory agent.

    Industry: Used in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 2-(2,2,2-trifluoroethyl)benzimidazole derivatives
  • N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

2-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is unique due to its specific combination of functional groups, which confer enhanced stability and biological activity. The presence of the trifluoromethyl group significantly increases its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C16H12F3N3O2

Molecular Weight

335.28 g/mol

IUPAC Name

2-methoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide

InChI

InChI=1S/C16H12F3N3O2/c1-24-13-5-3-2-4-10(13)14(23)20-9-6-7-11-12(8-9)22-15(21-11)16(17,18)19/h2-8H,1H3,(H,20,23)(H,21,22)

InChI Key

CZWMRFOIUOSYKS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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